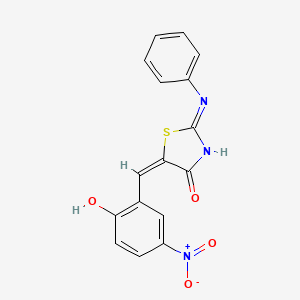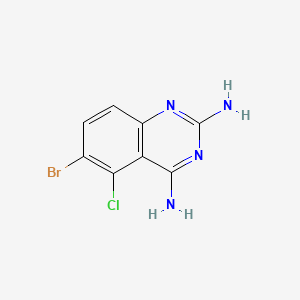![molecular formula C20H24N2O2 B6139125 2-(isopropoxymethyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B6139125.png)
2-(isopropoxymethyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(isopropoxymethyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as ISQ and is synthesized using specific methods.
作用機序
The mechanism of action of ISQ is not fully understood. However, it is believed to interact with specific receptors in the body, leading to various biological effects. ISQ has been shown to have an inhibitory effect on the growth of cancer cells, suggesting its potential as an anti-cancer agent. Additionally, ISQ has been shown to have anxiolytic and anti-depressant effects, indicating its potential in treating mental health disorders.
Biochemical and Physiological Effects:
ISQ has been shown to have various biochemical and physiological effects. In vitro studies have shown that ISQ inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. ISQ has also been shown to have anxiolytic and anti-depressant effects in animal models. Additionally, ISQ has been shown to have anti-inflammatory and anti-oxidant properties, indicating its potential in treating various diseases.
実験室実験の利点と制限
ISQ has several advantages and limitations for lab experiments. The advantages include its high purity, stability, and ease of synthesis. The limitations include its low solubility in water, which can make it difficult to use in certain experiments. Additionally, ISQ is not widely available, which can limit its use in certain research areas.
将来の方向性
There are several future directions for ISQ research. One potential direction is to develop new drugs based on ISQ for the treatment of various diseases, including cancer and mental health disorders. Another direction is to study the mechanism of action of ISQ in more detail to better understand its biological effects. Additionally, ISQ can be used to develop new materials with specific properties, which can have potential applications in various fields such as electronics and energy storage.
Conclusion:
In conclusion, ISQ is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method of ISQ involves specific reactions, and the compound is used in medicinal chemistry, pharmacology, and material science. ISQ has various biochemical and physiological effects, including inhibiting cancer cell growth, having anxiolytic and anti-depressant effects, and anti-inflammatory and anti-oxidant properties. ISQ has advantages and limitations for lab experiments, and there are several future directions for ISQ research, including developing new drugs and materials.
合成法
The synthesis of ISQ involves the reaction between 2-aminobenzophenone and isopropyl chloroformate in the presence of triethylamine. The reaction is carried out under specific conditions and yields ISQ as a white crystalline solid. The purity of the compound is determined using various analytical techniques such as NMR, IR, and HPLC.
科学的研究の応用
ISQ has potential applications in various fields such as medicinal chemistry, pharmacology, and material science. In medicinal chemistry, ISQ is used as a lead compound for developing new drugs with potential therapeutic effects. In pharmacology, ISQ is used to study the mechanism of action of various drugs and their interactions with biological systems. In material science, ISQ is used to develop new materials with specific properties.
特性
IUPAC Name |
2-(propan-2-yloxymethyl)spiro[3,6-dihydrobenzo[h]quinazoline-5,1'-cyclopentane]-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-13(2)24-12-16-21-18-15-8-4-3-7-14(15)11-20(9-5-6-10-20)17(18)19(23)22-16/h3-4,7-8,13H,5-6,9-12H2,1-2H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBHQPQQMDWUXOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC1=NC2=C(C(=O)N1)C3(CCCC3)CC4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Propan-2-yloxymethyl)spiro[3,6-dihydrobenzo[h]quinazoline-5,1'-cyclopentane]-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1'-(3-methoxyphenyl)-3-[4-(2-methylphenyl)-1-piperazinyl]-1,4'-bipiperidine](/img/structure/B6139048.png)

![3-(2,6-dichlorophenyl)-2-[2-(4-hydroxy-3-methoxyphenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B6139060.png)
![N-[1-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)ethyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B6139067.png)
![N-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-1-(3-isoxazolyl)-N-methylethanamine](/img/structure/B6139077.png)
![N'-(2-fluorophenyl)-N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylurea](/img/structure/B6139080.png)
![4-[6-(4-{[4-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)-4-pyrimidinyl]morpholine](/img/structure/B6139100.png)
![ethyl 1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-3-(3-phenylpropyl)-3-piperidinecarboxylate](/img/structure/B6139108.png)
![3-(4-fluorophenyl)-N-(2-methoxyethyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6139113.png)
![2-(4-methyl-1-piperazinyl)-5-(2-naphthyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6139118.png)
![2-hydroxy-N-[5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B6139136.png)
![4-chloro-N-{[(2-iodophenyl)amino]carbonothioyl}-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B6139137.png)

![6-amino-2-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-5-phenyl-4(3H)-pyrimidinone](/img/structure/B6139146.png)